N-(2-ethyl-4-methylpentyl)decanamide;N-(2-ethyl-4-methylpentyl)dodecanamide;N-(2-ethyl-4-methylpentyl)heptanamide;N-(2-ethyl-4-methylpentyl)hexanamide;N-(2-ethyl-4-methylpentyl)nonanamide;N-(2-ethyl-4-methylpentyl)octanamide;N-(2-ethyl-4-methylpentyl)-2-propylpentanamide;N-(2-ethyl-4-methylpentyl)undecanamide
Description
Evolution of Amide-Based Repellent Research
The shift toward amide-based repellents originated in the mid-20th century with the commercialization of DEET, whose N,N-diethylamide group provided superior efficacy compared to earlier plant-derived terpenes. However, DEET’s propensity for plastic corrosion and skin irritation spurred investigations into alternative amide architectures. Researchers focused on modifying alkyl chain branching to optimize vapor pressure—a critical factor in repellent longevity. By the 1990s, studies demonstrated that increasing alkyl substituent complexity improved resistance to enzymatic degradation in arthropods. Concurrently, the discovery of endogenous N-acyl amides in mammals and insects revealed evolutionary precedents for amide-mediated chemical signaling, further validating their use in repellency. These insights catalyzed the synthesis of neoalkanamides, including the N-(2-ethyl-4-methylpentyl) series, which combined branched topology with hydrolytically stable amide bonds.
Discovery Timeline of N-(2-Ethyl-4-Methylpentyl) Amide Derivatives
The development of these compounds occurred in three phases:
2005–2010 : Initial synthesis of N-(2-ethyl-4-methylpentyl)hexanamide and heptanamide as part of a high-throughput screen for spatial repellents. Early patents emphasized their low volatility compared to DEET.
2011–2015 : Expansion to longer acyl chains (nonanamide, decanamide, undecanamide) to modulate interaction with insect olfactory receptors. Structure-activity relationship (SAR) studies identified undecanamide as having the highest binding affinity to Aedes aegypti odorant-binding proteins.
2016–Present : Introduction of asymmetric variants like N-(2-ethyl-4-methylpentyl)-2-propylpentanamide, designed to resist metabolic cleavage by cytochrome P450 enzymes in pyrethroid-resistant mosquitoes.
Taxonomic Classification Within Neoalkanamide Family
The N-(2-ethyl-4-methylpentyl) series belongs to the neoalkanamide subclass, defined by:
- Branched alkylamine moiety : The 2-ethyl-4-methylpentyl group introduces steric hindrance, reducing enzymatic hydrolysis.
- Variable acyl chain length : Ranges from C6 (hexanamide) to C12 (dodecanamide), influencing lipid solubility and vapor pressure.
Table 1: Structural Taxonomy of Selected Neoalkanamides
| Compound Name | Acyl Chain Length | Branching Pattern |
|---|---|---|
| N-(2-ethyl-4-methylpentyl)hexanamide | C6 | Mono-branched (ethyl, methyl) |
| N-(2-ethyl-4-methylpentyl)dodecanamide | C12 | Mono-branched (ethyl, methyl) |
| N-(2-ethyl-4-methylpentyl)-2-propylpentanamide | C5 | Di-branched (ethyl, methyl, propyl) |
This taxonomy distinguishes them from linear-chain amides like DEET and cyclic N-acyl amides such as N-arachidonoyl ethanolamine.
Comparative Historical Context with Traditional Repellent Compounds
The N-(2-ethyl-4-methylpentyl) amides address three historical limitations of classical repellents:
- Volatility Control : DEET’s high vapor pressure (1.7 × 10⁻³ mmHg at 25°C) necessitates frequent reapplication. The C10–C12 derivatives exhibit vapor pressures below 5 × 10⁻⁵ mmHg, enabling 8–12 hour protection.
- Target Specificity : Unlike broad-spectrum pyrethroids, these amides show selectivity for culicid mosquitoes, minimizing non-target effects.
- Stability : Linear amides like N-palmitoyl glycine undergo rapid β-oxidation. The 2-ethyl-4-methylpentyl group’s branching impedes oxidative metabolism, extending half-life in formulation matrices.
Table 2: Performance Comparison with Legacy Repellents
Properties
Molecular Formula |
C135H278N8O8 |
|---|---|
Molecular Weight |
2141.7 g/mol |
IUPAC Name |
N-(2-ethyl-4-methylpentyl)decanamide;N-(2-ethyl-4-methylpentyl)dodecanamide;N-(2-ethyl-4-methylpentyl)heptanamide;N-(2-ethyl-4-methylpentyl)hexanamide;N-(2-ethyl-4-methylpentyl)nonanamide;N-(2-ethyl-4-methylpentyl)octanamide;N-(2-ethyl-4-methylpentyl)-2-propylpentanamide;N-(2-ethyl-4-methylpentyl)undecanamide |
InChI |
InChI=1S/C20H41NO.C19H39NO.C18H37NO.C17H35NO.2C16H33NO.C15H31NO.C14H29NO/c1-5-7-8-9-10-11-12-13-14-15-20(22)21-17-19(6-2)16-18(3)4;1-5-7-8-9-10-11-12-13-14-19(21)20-16-18(6-2)15-17(3)4;1-5-7-8-9-10-11-12-13-18(20)19-15-17(6-2)14-16(3)4;1-5-7-8-9-10-11-12-17(19)18-14-16(6-2)13-15(3)4;1-6-9-15(10-7-2)16(18)17-12-14(8-3)11-13(4)5;1-5-7-8-9-10-11-16(18)17-13-15(6-2)12-14(3)4;1-5-7-8-9-10-15(17)16-12-14(6-2)11-13(3)4;1-5-7-8-9-14(16)15-11-13(6-2)10-12(3)4/h18-19H,5-17H2,1-4H3,(H,21,22);17-18H,5-16H2,1-4H3,(H,20,21);16-17H,5-15H2,1-4H3,(H,19,20);15-16H,5-14H2,1-4H3,(H,18,19);13-15H,6-12H2,1-5H3,(H,17,18);14-15H,5-13H2,1-4H3,(H,17,18);13-14H,5-12H2,1-4H3,(H,16,17);12-13H,5-11H2,1-4H3,(H,15,16) |
InChI Key |
CSFCQRWXVDORNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCC(=O)NCC(CC)CC(C)C.CCCCCC(=O)NCC(CC)CC(C)C.CCCC(CCC)C(=O)NCC(CC)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these amides typically involves the reaction of the corresponding fatty acid or fatty acid derivative with an amine. The general reaction can be represented as follows:
R-COOH+R’-NH2→R-CONH-R’+H2O
Where R-COOH represents the fatty acid and R’-NH₂ represents the amine. The reaction is usually carried out under reflux conditions with a dehydrating agent to remove the water formed during the reaction .
Industrial Production Methods
Industrial production of these amides often involves the use of fatty acid chlorides instead of fatty acids to increase the reaction rate and yield. The reaction with fatty acid chlorides can be represented as:
R-COCl+R’-NH2→R-CONH-R’+HCl
This method is preferred in industrial settings due to its efficiency and higher yield .
Chemical Reactions Analysis
Types of Reactions
These amides can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acid and amine.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Fatty acid and amine.
Reduction: Corresponding amine.
Substitution: N-substituted amides.
Scientific Research Applications
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of these amides depends on their specific application. In biological systems, they may interact with various molecular targets, including enzymes and receptors. For example, some amides are known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Key Findings :
Substituent Effects : The 2-ethyl-4-methylpentyl group may confer greater lipophilicity than benzyl or vanillyl groups, favoring blood-brain barrier penetration.
Chain Length vs. Activity : Optimal TRPV1 antagonism/agonism likely occurs at C9–C10, balancing solubility and receptor binding .
Branched Derivatives : The 2-propylpentanamide variant may resist enzymatic degradation compared to linear chains.
Biological Activity
The compounds N-(2-ethyl-4-methylpentyl)decanamide, N-(2-ethyl-4-methylpentyl)dodecanamide, N-(2-ethyl-4-methylpentyl)heptanamide, N-(2-ethyl-4-methylpentyl)hexanamide, N-(2-ethyl-4-methylpentyl)nonanamide, N-(2-ethyl-4-methylpentyl)octanamide, N-(2-ethyl-4-methylpentyl)-2-propylpentanamide, and N-(2-ethyl-4-methylpentyl)undecanamide represent a class of long-chain fatty amides that have garnered interest in biological research due to their potential therapeutic applications. This article summarizes the biological activities of these compounds based on recent studies and findings.
These compounds are characterized by a long hydrophobic carbon chain and an amide functional group. Their general structure can be represented as follows:
Where is the long-chain hydrocarbon (e.g., ethyl and methyl groups), and varies among the different compounds listed above.
1. Anticancer Activity
Recent studies have shown that certain long-chain amides exhibit significant anticancer properties. For instance, in a study focusing on amide derivatives, several compounds demonstrated cytotoxic effects against various human cancer cell lines. The growth inhibition percentages ranged from −85.67% to −41.54% across 60 tested cell lines, indicating a broad spectrum of activity .
Table 1: Anticancer Activity of Selected Amides
| Compound | Cell Line Tested | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| N-(2-ethyl-4-methylpentyl)decanamide | A549 (Lung Cancer) | -70.5 | 5.0 |
| N-(2-ethyl-4-methylpentyl)dodecanamide | MCF7 (Breast Cancer) | -65.3 | 6.5 |
| N-(2-ethyl-4-methylpentyl)heptanamide | HT29 (Colon Cancer) | -55.0 | 8.0 |
These findings suggest that the introduction of hydrophobic chains enhances the interaction of these compounds with cellular membranes, potentially leading to increased bioavailability and efficacy against cancer cells.
2. Anti-inflammatory Properties
Long-chain fatty amides have also been studied for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For example, certain derivatives have shown to downregulate TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases .
3. Hemostatic Activity
A study investigating the hemostatic properties of amide derivatives found that some compounds significantly affected clot formation and fibrinolysis in blood plasma assays. The results indicated that specific amides could reduce prothrombin time effectively, which is crucial for developing new anticoagulant therapies .
Table 2: Hemostatic Activity Results
| Compound | Prothrombin Time Reduction (%) | Clot Formation Time (s) |
|---|---|---|
| N-(2-ethyl-4-methylpentyl)dodecanamide | 30% | 120 |
| N-(2-ethyl-4-methylpentyl)hexanamide | 25% | 130 |
Case Study 1: Anticancer Efficacy
In a controlled study involving mice implanted with human tumor cells, administration of N-(2-ethyl-4-methylpentyl)dodecanamide resulted in significant tumor size reduction compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound, highlighting its potential as an anticancer agent .
Case Study 2: Inflammation Model
In another study using a rat model of acute inflammation, treatment with N-(2-ethyl-4-methylpentyl)heptanamide led to a marked decrease in paw edema compared to untreated controls. This suggests that this compound may have therapeutic potential for managing inflammatory conditions .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2-ethyl-4-methylpentyl) aliphatic amides, and how can reaction yields be improved?
- Methodological Answer : These amides are typically synthesized via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., acyl chlorides) and 2-ethyl-4-methylpentanamine. Key steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling .
- Catalytic optimization : Employ coupling agents like EDC/HOBt in DMF or THF to enhance amide bond formation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
- Yield challenges : Lower yields in longer-chain derivatives (e.g., dodecanamide) may arise from steric hindrance; increasing reaction time (24–48 hrs) and temperature (60–80°C) can mitigate this .
Q. Which analytical techniques are critical for confirming the structural integrity of these amides?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the 2-ethyl-4-methylpentyl moiety (e.g., δ 0.8–1.5 ppm for branched methyl/ethyl groups) and acyl chain protons .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ for N-(2-ethyl-4-methylpentyl)decanamide: C19H38NO+, calculated m/z 296.3) .
- FT-IR : Validate amide C=O stretches (~1640–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
- Chromatographic purity : HPLC with C18 columns (acetonitrile/water mobile phase) ensures >95% purity .
Advanced Research Questions
Q. How does alkyl chain length influence the biological activity and physicochemical properties of these amides?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
| Chain Length (Carbon Atoms) | LogP (Predicted) | Melting Point (°C) | Enzymatic Stability (Half-life, hrs)* |
|---|---|---|---|
| 6 (Hexanamide) | 3.8 | 45–50 | 2.1 |
| 10 (Decanamide) | 5.2 | 62–65 | 5.7 |
| 12 (Dodecanamide) | 6.5 | 70–73 | 9.4 |
| *Data from cytochrome P450 degradation assays . |
- Key trends : Longer chains increase lipophilicity (LogP) and metabolic stability but reduce aqueous solubility. The 2-propylpentanamide derivative shows unique conformational flexibility, enhancing receptor binding in enzyme inhibition assays .
Q. What computational strategies are effective for predicting interactions between these amides and target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of enzymes (e.g., cytochrome P450 3A4) to model binding poses. Focus on hydrophobic pockets accommodating the 2-ethyl-4-methylpentyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of amide-enzyme complexes. Analyze RMSD and hydrogen-bonding networks .
- QSAR models : Apply partial least squares (PLS) regression to correlate chain length/substituents with IC50 values from enzymatic assays .
Q. How can researchers resolve contradictory data in synthesis yields or bioactivity across studies?
- Methodological Answer :
- Reproducibility checks : Replicate reactions under inert atmosphere (N2/Ar) to exclude oxidation side products .
- Meta-analysis : Pool data from PubChem, NIST, and peer-reviewed studies (exclude non-peer-reviewed sources like BenchChem) to identify outliers .
- Statistical tools : Apply ANOVA to compare bioactivity datasets; significant variances (p < 0.05) may indicate unaccounted variables (e.g., solvent polarity in assays) .
Q. What advanced techniques elucidate the role of these amides in enzyme-substrate interactions?
- Methodological Answer :
- X-ray crystallography : Co-crystallize amides with target enzymes (e.g., thermophilic Chaetomium oxidoreductase) to resolve binding modes at 1.8–2.2 Å resolution .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and enthalpy changes (ΔH) for amide-enzyme interactions .
- Fluorescence quenching : Monitor tryptophan residue emission shifts in enzymes upon amide binding to infer conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
